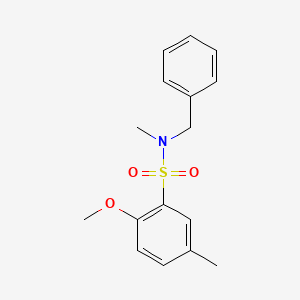
2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate, also known as EFPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Applications De Recherche Scientifique
2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been extensively studied for its potential applications in scientific research. One of the most important applications of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate is in the field of fluorescence microscopy. 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to be an effective fluorescent probe for imaging lipid droplets in living cells. This property of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been used to investigate the role of lipid droplets in various biological processes such as obesity, diabetes, and cancer.
Another important application of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate is in the field of drug discovery. 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to inhibit the activity of several enzymes, making it a potential drug candidate for the treatment of various diseases. For example, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate is not fully understood. However, it is believed that 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate inhibits the activity of enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in their activity.
Biochemical and Physiological Effects:
2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to have a wide range of biochemical and physiological effects. For example, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to reduce inflammation and oxidative stress, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate is its fluorescent properties. This property makes it an ideal probe for imaging various biological structures and processes. In addition, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate is relatively easy to synthesize and purify, making it readily available for use in scientific research.
However, there are also some limitations to using 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate in lab experiments. For example, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has been found to be toxic to some cell types, limiting its use in certain experiments. In addition, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has a relatively short half-life, making it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for research on 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate. One area of research is the development of new fluorescent probes based on 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate. These probes could be used to image other biological structures and processes, providing new insights into various biological processes.
Another area of research is the development of new drug candidates based on 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate. These candidates could be used to treat various diseases, including cancer, Alzheimer's disease, and inflammatory diseases.
Conclusion:
In conclusion, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, making it an important tool for investigating various biological processes. Despite some limitations, 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate has several advantages that make it an ideal probe for imaging and drug discovery. There are also several future directions for research on 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate, including the development of new fluorescent probes and drug candidates.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate involves the reaction of 2-ethoxy-4-formylphenol with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification reaction, resulting in the formation of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate as a yellow crystalline solid. The purity of 2-ethoxy-4-formylphenyl 4-chloro-2-nitrobenzoate can be further improved through recrystallization or column chromatography.
Propriétés
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-2-23-15-7-10(9-19)3-6-14(15)24-16(20)12-5-4-11(17)8-13(12)18(21)22/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSSBSUVFTXKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetate](/img/structure/B5751795.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)


![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
![2-chloro-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5751862.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethylbutanamide](/img/structure/B5751866.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5751873.png)

![2-chloro-N-[2-(ethylthio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5751885.png)
